molecular formula C26H28ClF3N4O2S B2430768 4-(tert-butyl)-N-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)benzenesulfonamide CAS No. 478262-24-7

4-(tert-butyl)-N-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)benzenesulfonamide

Cat. No. B2430768
CAS RN: 478262-24-7
M. Wt: 553.04
InChI Key: XMKPELZNPNGXSM-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a tert-butyl group, a piperazine ring, a pyridine ring with trifluoromethyl group, and a benzenesulfonamide moiety. These functional groups suggest that the compound could have a variety of chemical properties and potential applications, particularly in the field of medicinal chemistry or materials science .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthetic route would depend on the desired final product and the available starting materials. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely quite complex. The presence of a piperazine ring and a pyridine ring suggests it might have interesting binding properties, potentially allowing it to interact with various biological targets. The trifluoromethyl group could enhance its lipophilicity, potentially improving its ability to cross cell membranes .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of a sulfonamide group suggests it could participate in reactions typical of this functional group, such as hydrolysis or condensation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of a trifluoromethyl group could increase its lipophilicity, while the presence of a sulfonamide could make it more polar. These properties could influence its solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Structural Analysis

  • 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide was synthesized via a reaction involving 4-tert-butylphenyl sulfonyl chloride and 3-picolylamine. The compound exhibited extensive π–π interactions and intermolecular hydrogen bonding, crucial for its structural properties (Balu & Gopalan, 2013).

Crystal Structure and Molecular Interactions

  • The crystal structures of various piperazine derivatives related to this compound demonstrated their potential as anti-malarial agents. These structures featured significant hydrogen bonding and π–π interactions, essential for their biological activity (Cunico et al., 2009).
  • Novel piperazine derivatives exhibited specific crystal packing influenced by intermolecular hydrogen bonds and molecular Hirshfeld surface analysis. These structural features are fundamental for understanding the compound's reactivity and interactions (Kumara et al., 2017).

Applications in Material Science

  • In a study on the synthesis of ortho-linked polyamides, 4-tert-butylcatechol derivatives, related to the compound , showed excellent solubility and thermal stability, indicating potential applications in material science (Hsiao et al., 2000).

Biological Activity and Pharmacological Potential

  • Derivatives of this compound exhibited larvicidal and antimicrobial activities, suggesting potential use in pest control and as antibacterial agents (Kumara et al., 2015).
  • Certain benzenesulfonamide derivatives showed potent anticancer activity and induced apoptosis in cancer cell lines, indicating potential therapeutic applications in oncology (Żołnowska et al., 2016).

Receptor Antagonism and Cognitive Enhancement

  • A related compound, SB-399885, demonstrated high affinity for 5-HT6 receptors and cognitive enhancing properties, highlighting its potential in treating cognitive deficits in disorders like Alzheimer's disease (Hirst et al., 2006).

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it. Without specific information, it’s difficult to provide a detailed safety analysis .

Future Directions

The potential applications and future directions for this compound would depend on its properties and activity. Given its complex structure and the presence of several functional groups commonly found in bioactive compounds, it could have potential applications in medicinal chemistry or materials science .

properties

IUPAC Name

4-tert-butyl-N-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28ClF3N4O2S/c1-25(2,3)18-4-10-22(11-5-18)37(35,36)32-20-6-8-21(9-7-20)33-12-14-34(15-13-33)24-23(27)16-19(17-31-24)26(28,29)30/h4-11,16-17,32H,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMKPELZNPNGXSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3CCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28ClF3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(tert-butyl)-N-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)benzenesulfonamide

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